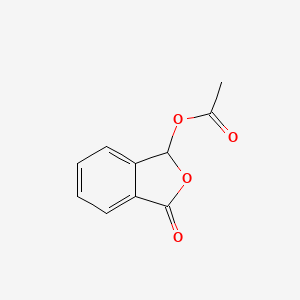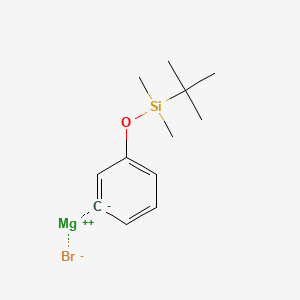![molecular formula C10H14O3 B8713078 7-Oxaspiro[3.5]non-2-en-1-one, 3-ethoxy-](/img/structure/B8713078.png)
7-Oxaspiro[3.5]non-2-en-1-one, 3-ethoxy-
描述
7-Oxaspiro[3.5]non-2-en-1-one, 3-ethoxy- is a bicyclic compound with the molecular formula C10H16O3. It belongs to the class of spiroketals, which are unique cyclic molecules characterized by two or more rings sharing a single atom
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 7-Oxaspiro[3.5]non-2-en-1-one, 3-ethoxy- typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the reaction of a suitable ketone with an ethoxy group in the presence of a catalyst. The reaction conditions often include specific temperatures and solvents to ensure the desired product is obtained with high purity .
Industrial Production Methods
Industrial production of 7-Oxaspiro[3.5]non-2-en-1-one, 3-ethoxy- may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This often includes the use of continuous flow reactors and advanced purification techniques to ensure the compound meets industry standards .
化学反应分析
Types of Reactions
7-Oxaspiro[3.5]non-2-en-1-one, 3-ethoxy- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The ethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions often involve controlled temperatures, specific solvents, and reaction times to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different ketones or aldehydes, while reduction can produce alcohols or other reduced forms of the compound .
科学研究应用
7-Oxaspiro[3.5]non-2-en-1-one, 3-ethoxy- has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities and interactions with various biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials
作用机制
The mechanism of action of 7-Oxaspiro[3.5]non-2-en-1-one, 3-ethoxy- involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. The exact pathways involved can vary depending on the specific application and context of use .
相似化合物的比较
Similar Compounds
3-Ethoxy-7-oxaspiro[3.5]nonan-1-one: A similar spiroketal compound with slight structural differences.
7-Oxaspiro[3.5]nonan-2-one: Another related compound with different functional groups and properties
Uniqueness
7-Oxaspiro[3.5]non-2-en-1-one, 3-ethoxy- is unique due to its specific spiroketal structure and the presence of an ethoxy group.
属性
分子式 |
C10H14O3 |
|---|---|
分子量 |
182.22 g/mol |
IUPAC 名称 |
1-ethoxy-7-oxaspiro[3.5]non-1-en-3-one |
InChI |
InChI=1S/C10H14O3/c1-2-13-9-7-8(11)10(9)3-5-12-6-4-10/h7H,2-6H2,1H3 |
InChI 键 |
UCNKFXAAGUPGOE-UHFFFAOYSA-N |
规范 SMILES |
CCOC1=CC(=O)C12CCOCC2 |
产品来源 |
United States |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details









体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
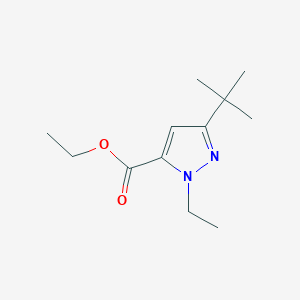
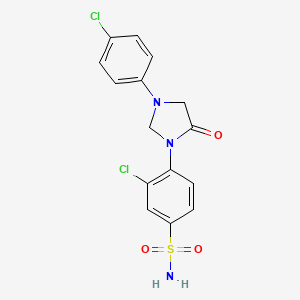
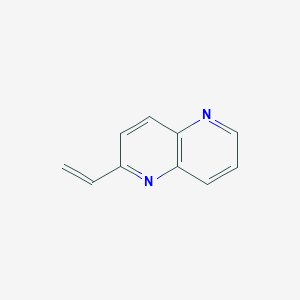
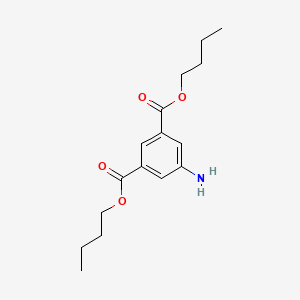
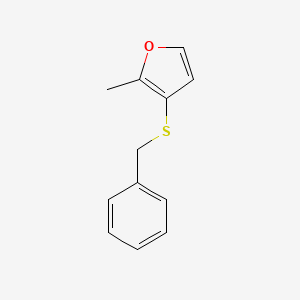
![2-[4-(Methylsulfonylamino)phenyl]-2-methylpropionic acid](/img/structure/B8713047.png)
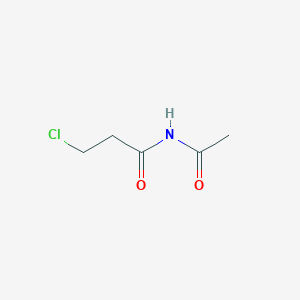
![5H-Cyclohepta[b]pyridine, 5-azido-6-(2,3-difluorophenyl)-6,7,8,9-tetrahydro-9-[[tris(1-methylethyl)silyl]oxy]-, (5S,6S,9R)-](/img/structure/B8713051.png)
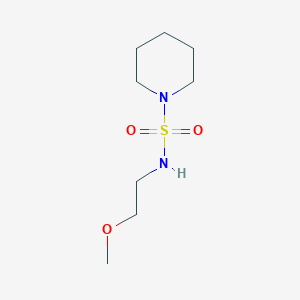
![2-[(4-Amino-butyl)-ethyl-amino]-ethanol](/img/structure/B8713071.png)
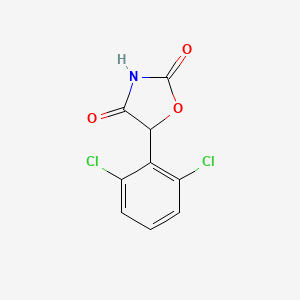
![Ethanone, 1-[4-chloro-2-(difluoromethoxy)phenyl]-](/img/structure/B8713099.png)
